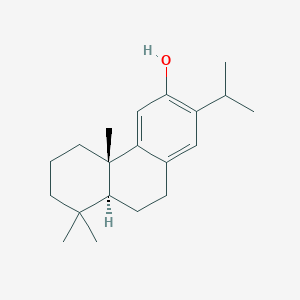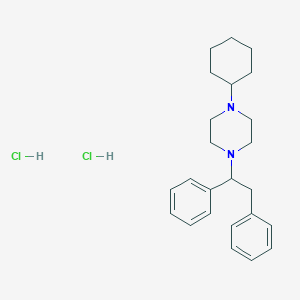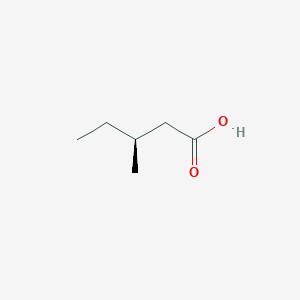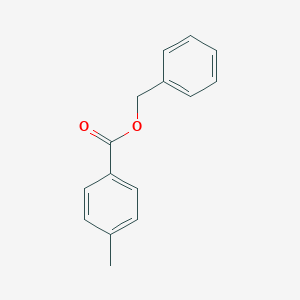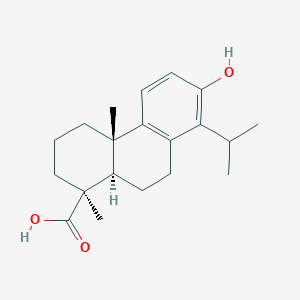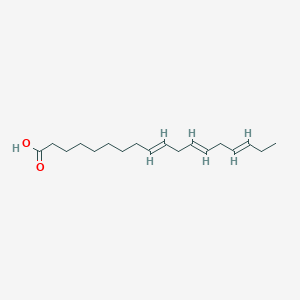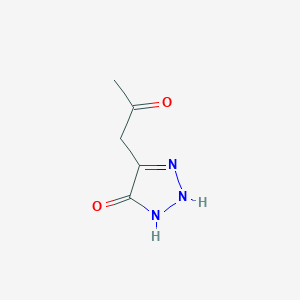
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one, also known as OPAT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolones and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase. These enzymes are involved in the synthesis of DNA and RNA, and their inhibition can lead to cell death.
Biochemical and Physiological Effects
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one in lab experiments is its versatility. It can be used as a building block in the synthesis of other compounds or as a ligand in metal catalysis. 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one is also relatively easy to synthesize using the Huisgen 1,3-dipolar cycloaddition reaction.
However, one of the limitations of using 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and its use should be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one. One direction is the development of new synthetic methods for 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one that are more efficient and environmentally friendly. Another direction is the study of the mechanism of action of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one and its potential use in drug discovery. Additionally, the use of 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one as a fluorescent probe for biological imaging is an area of active research.
Synthesemethoden
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one can be synthesized using several methods. One of the most commonly used methods is the Huisgen 1,3-dipolar cycloaddition reaction. In this method, an alkyne and an azide react with each other in the presence of a copper catalyst to form a triazole ring. The resulting compound is then oxidized to form 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one.
Wissenschaftliche Forschungsanwendungen
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one has various applications in scientific research. It has been used as a ligand in metal catalysis, a building block in the synthesis of other compounds, and as a fluorescent probe for biological imaging. 4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one has also been studied for its potential use in drug discovery due to its ability to inhibit certain enzymes.
Eigenschaften
CAS-Nummer |
127846-79-1 |
|---|---|
Produktname |
4-(2-Oxopropyl)-1H-1,2,3-triazol-5(2H)-one |
Molekularformel |
C5H7N3O2 |
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
4-(2-oxopropyl)-1,2-dihydrotriazol-5-one |
InChI |
InChI=1S/C5H7N3O2/c1-3(9)2-4-5(10)7-8-6-4/h2H2,1H3,(H2,6,7,8,10) |
InChI-Schlüssel |
ZFQDYRXDJQGRRW-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=NNNC1=O |
Kanonische SMILES |
CC(=O)CC1=NNNC1=O |
Synonyme |
4H-1,2,3-Triazol-4-one, 2,3-dihydro-5-(2-oxopropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)


![[(2R)-3-[Hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B158074.png)
